(3,3,3-Trifluoropropyl)hydrazine

Vue d'ensemble

Description

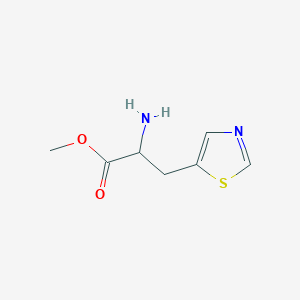

“(3,3,3-Trifluoropropyl)hydrazine” is a chemical compound with the molecular formula C3H7F3N2 . It is a derivative of hydrazine, which is a compound made up of two nitrogen atoms and four hydrogen atoms .

Synthesis Analysis

The synthesis of “(3,3,3-Trifluoropropyl)hydrazine” involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent . This agent is used to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41, using a refluxing method . The synthesis process is of first order with the monomer if no additive is used .

Molecular Structure Analysis

The molecular structure of “(3,3,3-Trifluoropropyl)hydrazine” consists of a chain of three carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms . The average mass of the molecule is 98.067 Da .

Applications De Recherche Scientifique

1. Synthesis of Trifluoromethylated Compounds

- Regioselective Synthesis of Trifluoromethylated Pyrazoles : The reaction of trifluoroacetylated acetylenes with aryl (alkyl) hydrazines has been studied for the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles. The solvent nature significantly influences the regioselectivity of the reaction. This approach has been used for the preparation of important drugs like Celebrex and SC-560 as well as their isomers (Muzalevskiy et al., 2017).

- Synthesis of Fluorinated Heterocyclic Compounds : The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, demonstrating competitive reaction paths and showcasing the versatility of hydrazine in synthesizing fluorinated compounds (Buscemi et al., 2005).

2. Development of Fluorescent Probes and Sensors

- Ratiometric Fluorescence Probe for Hydrazine : A ratiometric fluorescence probe capable of rapid and low-limit detection of hydrazine has been designed. It has applications in live cell detection, indicating the potential of (3,3,3-Trifluoropropyl)hydrazine derivatives in bio-sensing technologies (Fan et al., 2012).

- Sensitive Detection of Hydrazine : Polyaniline using fluorinated alcohol additives has been reported as a new sensor for hydrazine detection. This development highlights the potential for using trifluoropropyl hydrazine derivatives in chemical sensing technologies (Virji et al., 2005).

3. Medical Imaging and Radiochemistry

- PET Detection of Hypoxia : [18F]-Labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia, has been synthesized using a derivative of (3,3,3-Trifluoropropyl)hydrazine. This underscores its application in advanced medical imaging techniques (Josse et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, 3,3,3-Trifluoro-1-propyne, indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation . Similar precautions should be taken when handling “(3,3,3-Trifluoropropyl)hydrazine”.

Propriétés

IUPAC Name |

3,3,3-trifluoropropylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2/c4-3(5,6)1-2-8-7/h8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKEJVFZCRVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)

![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)